molecular formula C18H22FN5O2S B2998654 2-((4-fluorophenyl)thio)-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide CAS No. 2034470-40-9

2-((4-fluorophenyl)thio)-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide

Cat. No.: B2998654
CAS No.: 2034470-40-9
M. Wt: 391.47
InChI Key: AVVJHGZOIURQSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((4-fluorophenyl)thio)-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide is a structurally complex molecule featuring:

  • A 1,3,5-triazine core substituted with methoxy and piperidin-1-yl groups at positions 4 and 6, respectively.
  • A methylacetamide linker bridging the triazine to a 4-fluorophenylthio moiety.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O2S/c1-26-18-22-15(21-17(23-18)24-9-3-2-4-10-24)11-20-16(25)12-27-14-7-5-13(19)6-8-14/h5-8H,2-4,9-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVJHGZOIURQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCCC2)CNC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((4-fluorophenyl)thio)-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

The compound has the following chemical properties:

  • Molecular Formula : C18H22FN5O2S
  • Molecular Weight : 391.47 g/mol
  • Purity : Typically 95% .

The compound's biological activity is primarily attributed to its interaction with specific molecular targets involved in cellular processes. Notably, it exhibits inhibitory effects on poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair mechanisms. Inhibition of PARP leads to increased apoptosis in cancer cells, making it a candidate for cancer therapy .

Anticancer Properties

Research indicates that this compound demonstrates significant anticancer activity. In vitro studies have shown:

  • IC50 Values : The compound exhibited an IC50 value of approximately 18 μM against human breast cancer cells, indicating moderate efficacy .
  • Mechanisms : It enhances the cleavage of PARP1 and increases the phosphorylation of H2AX, a marker of DNA damage response .

Cytotoxicity and Selectivity

The selectivity and cytotoxicity of the compound have been evaluated across various human cancer cell lines:

Cell LineIC50 (µM)
MCF718
HCT116Not specified
A431Not specified
PaCaNot specified

These results suggest that the compound selectively targets cancer cells while sparing normal cells, a critical feature for therapeutic agents .

Additional Biological Activities

Beyond its anticancer properties, preliminary studies suggest potential antimicrobial activities against various bacterial strains. The presence of the fluorophenyl and thio groups may contribute to this activity by enhancing membrane permeability or disrupting bacterial cell wall synthesis .

Case Study 1: Breast Cancer Treatment

In a study focused on breast cancer treatment, this compound was tested alongside standard chemotherapeutics. The combination therapy showed synergistic effects, leading to increased apoptosis rates compared to monotherapy .

Case Study 2: Antimicrobial Testing

In another study assessing antimicrobial efficacy, compounds structurally similar to this compound were tested against Escherichia coli and Bacillus subtilis. Results indicated that modifications in the side chains significantly influenced antibacterial potency .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Triazine-Core Derivatives

a. N-(2-((4-(4-((1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl)methyl)piperidin-1-yl)-6-(prop-2-yn-1-ylamino)-1,3,5-triazin-2-yl)amino)ethyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (Indole_core, 7)
  • Key Differences : The triazine core here is substituted with a bicyclic epoxyisoindole-piperidine group and a propargylamine, unlike the methoxy and piperidine groups in the target compound.
  • Functional Insight: This compound is associated with modulation of Toll-like receptor (TLR) pathways, highlighting the role of triazine derivatives in immunomodulation .
b. 2-[(4-Amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-{1-[4-(trifluoromethyl)benzyl]tetrahydropyrimidin-2(1H)-ylidene}-4-chloro-5-methylbenzenesulfonamides (158–162)
  • Key Differences: These sulfonamide-linked triazines feature amino and variable R2 groups, contrasting with the target’s methoxy and piperidine substituents.
  • Functional Insight : Such compounds are synthesized for antimicrobial or herbicidal applications, demonstrating the versatility of triazine-based scaffolds in agrochemical design .
Compound Triazine Substituents Linked Moiety Reported Activity Reference
Target Compound 4-methoxy, 6-piperidin-1-yl 4-fluorophenylthioacetamide Unknown (structural only) N/A
Indole_core, 7 Epoxyisoindole-piperidine, propargylamine Pyrimidoindolylthioacetamide TLR modulation
Compounds 158–162 Amino, R2 Trifluoromethylbenzyl sulfonamide Antimicrobial/herbicidal

Acetamide-Linked Herbicides

a. N-(4-fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide (FOE 5043)
  • Key Differences : Replaces the triazine core with a thiadiazole ring but retains the fluorophenyl and acetamide backbone.
  • Functional Insight : FOE 5043 is a herbicide, emphasizing the role of fluorophenyl-acetamide motifs in disrupting plant metabolic pathways .
b. S-Metolachlor
  • Key Differences : A chloroacetamide herbicide with a methoxy-ethylamine substituent instead of triazine.
  • Functional Insight : Targets very-long-chain fatty acid (VLCFA) synthesis in weeds, illustrating how acetamide linkers contribute to herbicidal activity .
Compound Core Structure Key Substituents Use Reference
Target Compound 1,3,5-Triazine 4-Fluorophenylthio, piperidin-1-yl Unknown N/A
FOE 5043 Thiadiazole 5-Trifluoromethyl, isopropyl Herbicide
S-Metolachlor Chloroacetamide Methoxy-ethylamine Herbicide

Fluorophenyl-Containing Analogs

a. 2-[(4-Fluorophenyl)sulfonylamino]-N-(tetrahydro-2-furanylmethyl)acetamide
  • Key Differences : Features a sulfonyl group and tetrahydrofuran instead of the triazine-thioether system.
b. N-(5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-yl)-N,N’-dimethylurea (Tebuthiuron)
  • Key Differences : A urea-based herbicide with a thiadiazole ring, contrasting with the acetamide-triazine structure.
  • Functional Insight : Urea derivatives inhibit photosynthesis, whereas acetamides like the target may act via different mechanisms .

Critical Analysis of Structural Determinants

  • Triazine Substitutions: Methoxy and piperidin-1-yl groups in the target compound likely improve solubility and membrane permeability compared to amino-substituted triazines (e.g., compounds 158–162) .
  • Thioether vs. Sulfonyl/Sulfonamide : The 4-fluorophenylthio group may confer redox-modulatory activity, whereas sulfonamides/sulfonyl groups enhance target specificity .
  • Agrochemical vs. Pharmaceutical Potential: The target’s triazine-thioether-acetamide hybrid structure bridges features seen in herbicides (e.g., FOE 5043) and immunomodulators (e.g., Indole_core, 7), suggesting dual applicability pending functional testing .

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR confirms substituent positions and purity (e.g., methoxy group at δ ~3.8 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (±0.001 Da accuracy) .
  • HPLC-PDA : Assesses purity (>98% by area under the curve) and detects trace impurities .

Advanced Question: How can structure-activity relationship (SAR) studies be designed for this compound?

Q. Methodological Answer :

  • Analog Synthesis : Replace the 4-fluorophenylthio group with sulfone or phosphonate moieties to evaluate electronic effects .
  • Biological Testing : Screen analogs against target panels (e.g., kinase assays) and correlate activity with computed descriptors (e.g., logP, polar surface area) .
  • Statistical Modeling : Use multivariate regression to identify critical structural contributors to potency .

Basic Question: What safety protocols are recommended for handling this compound?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation .
  • Spill Management : Neutralize acidic/basic residues with appropriate absorbents (e.g., silica gel) .

Advanced Question: How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?

Q. Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME to forecast absorption, metabolism, and toxicity. Prioritize derivatives with lower CYP450 inhibition .
  • Molecular Dynamics (MD) : Simulate binding stability with target proteins (e.g., >50 ns simulations in GROMACS) .
  • QSAR Models : Train machine learning algorithms on existing bioactivity data to predict novel analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.